

# Denfivontinib pharmacokinetics optimization

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## Compound Focus: Denfivontinib

CAS No.: 1457983-28-6

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## Denfivontinib Fact Sheet

The table below summarizes the key technical data available for **denfivontinib** [1] [2].

Parameter	Details
Drug Class	AXL receptor tyrosine kinase inhibitor [1].
Key Mechanism	Potentiates NOD-like receptor pathway, facilitating NLRP3 inflammasome formation & activating macrophages via NF-κB signaling [1].
Primary Metabolite	Not specified in available literature.
Protein Binding	Not specified in available literature.
Recommended Animal Dose	30 mg/kg, administered orally once daily (in mouse models) [1].
Development Status	Halted for solid tumors; development for Acute Myeloid Leukemia (AML) is under exploration [2].

## Safety and Tolerability Profile

In the Phase 1 clinical trial, researchers observed the following key safety signals [2]:

- **Common Adverse Events (AEs):** Gastrointestinal issues, including diarrhea and nausea, were frequently reported. In the trial, 61.9% of patients experienced drug-related adverse events.
- **Serious Adverse Events:** Grade 3 or higher adverse events occurred, with nearly 10% classified as serious and drug-related. One patient in the 300 mg cohort experienced dose-limiting toxicity (DLT) in the form of elevated liver enzymes.
- **Overall Profile:** The company described the safety profile as "clinically acceptable" and in line with other AXL inhibitors. The decision to halt development was attributed more to commercial considerations than clinical failure [2].

## Troubleshooting & FAQs

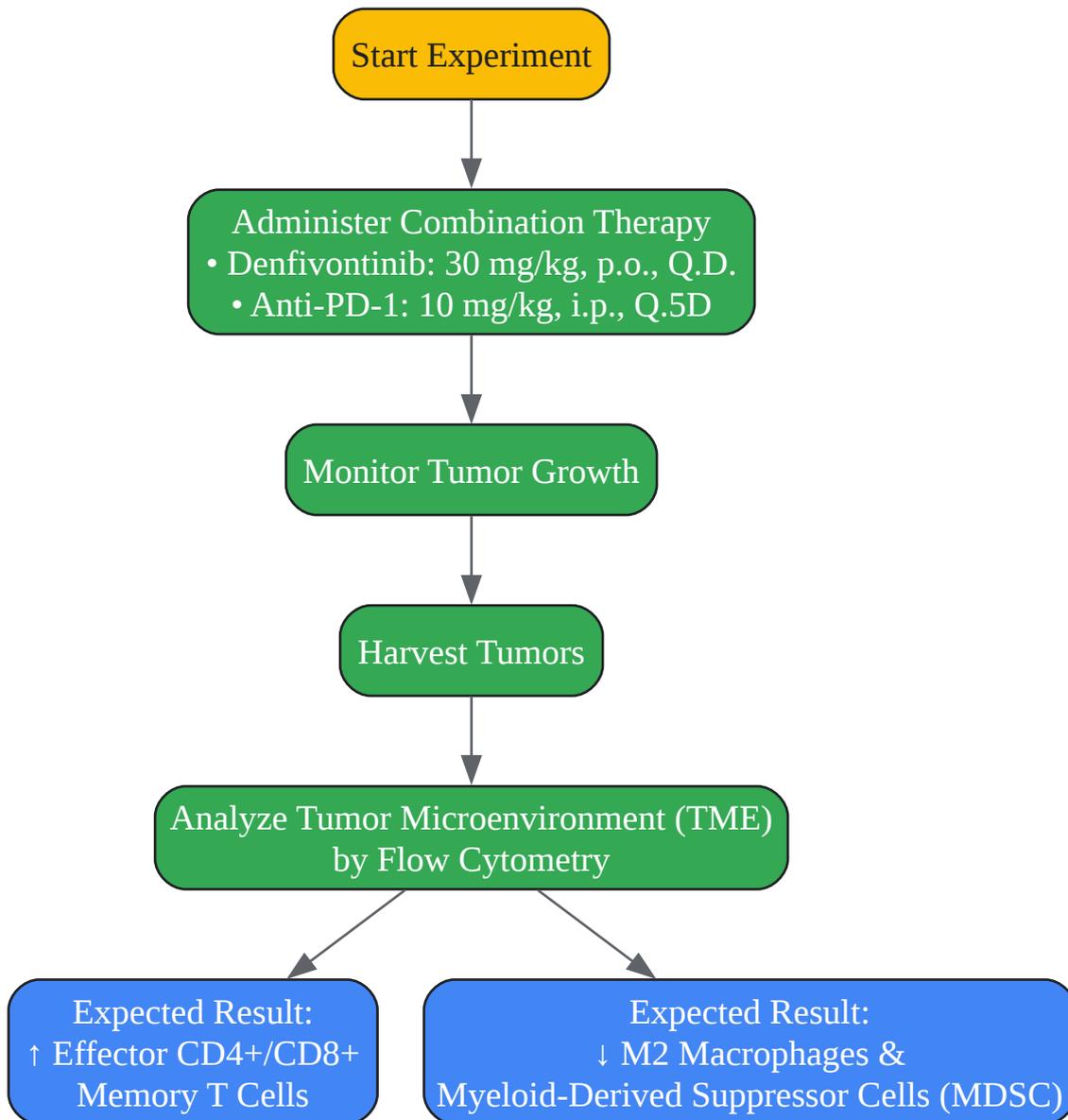
### Q1: How can I confirm target engagement of denfivontinib in my in vitro models?

- **Challenge:** Difficulty in verifying that the drug is effectively inhibiting the AXL receptor in a cellular context.
- **Solution:** Assess the phosphorylation status of AXL and its downstream effectors via Western Blot.
  - **Protocol Summary:** Culture relevant cancer cell lines (e.g., non-small cell lung cancer lines). Treat with **denfivontinib** (e.g., 300 nM) and stimulate with its ligand, Gas6. Lyse cells and perform Western Blot analysis using antibodies against **phospho-AXL**, total AXL, and key signaling nodes like **p38** and **NF-κB** to confirm pathway suppression [1].

### Q2: The anti-tumor effect of denfivontinib in my mouse model is suboptimal. What could be the issue?

- **Challenge:** Inefficient remodeling of the tumor microenvironment (TME) to an immunostimulatory state.
- **Solution:** Consider combination therapy. The preclinical data strongly suggests that **denfivontinib**'s efficacy is enhanced when combined with immune checkpoint inhibitors.
  - **Experimental Workflow:** The diagram below outlines the key steps for evaluating the combination of **denfivontinib** with an anti-PD-1 antibody in a mouse model.
  - **Protocol Summary:** In a suitable syngeneic or humanized mouse model, administer **denfivontinib** (30 mg/kg, p.o., Q.D.) in combination with an anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 5 days). Monitor tumor volume and, at endpoint, analyze the TME by flow cytometry.

Key metrics to investigate include an **increase in effector CD4+/CD8+ memory T cells** and a **decrease in immunosuppressive M2 macrophages and MDSCs** [1].



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## Research Implications and Future Directions

While development for solid tumors has been paused, the available data provides a strong foundation for future research.

- **Focus on Hematologic Malignancies:** Oscotec is now exploring **denfivontinib**'s potential in **Acute Myeloid Leukemia (AML)** [2]. Your technical guides could be adapted for research in this area.
- **Mechanistic Insights Remain Valid:** The fundamental findings—that AXL inhibition with **denfivontinib** enhances anti-tumor immunity via the **NLRP3 inflammasome** and reprograms macrophages—are scientifically valuable and can inform the development of other therapeutic candidates targeting this pathway [1].

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## References

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2. Oscotec wins FDA nod for anti-resistance cancer trial, drops oral... [koreabiomed.com]

To cite this document: Smolecule. [Denfivontinib pharmacokinetics optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548034#denfivontinib-pharmacokinetics-optimization>]

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